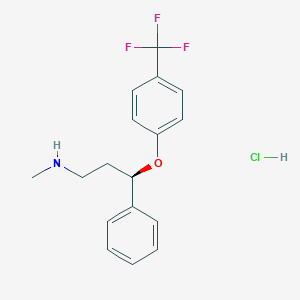

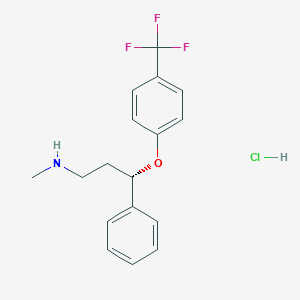

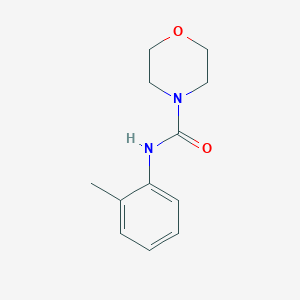

1-ベンジル-4-ヒドロキシピペリジン

概要

説明

アルギニンバソトシンは、両生類、爬虫類、鳥類、魚類などの非哺乳類脊椎動物に見られるノナペプチドホルモンです。これは、哺乳類におけるアルギニンバソプレシンとオキシトシンの進化的前駆体とみなされています。 アルギニンバソトシンは、社会的行動、浸透圧調節、生殖生理学、ストレス応答の調節において重要な役割を果たします .

科学的研究の応用

Arginine vasotocin has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

Medicine: Explored for its potential therapeutic applications in treating disorders related to water balance and social behavior.

Industry: Utilized in aquaculture to enhance reproductive success and stress resilience in fish

作用機序

アルギニンバソトシンは、標的組織の特定の受容体に結合することでその効果を発揮します。これらの受容体は、哺乳類におけるバソプレシン受容体とオキシトシン受容体に相同です。結合すると、アルギニンバソトシンはホスホイノシチドシグナル伝達系などの細胞内シグナル伝達経路を活性化します。 これは、水バランス、生殖行動、社会的相互作用の調節などの様々な生理学的反応をもたらします .

類似化合物:

アルギニンバソプレシン: 哺乳類に見られ、水バランスと血圧を調節します。

オキシトシン: 哺乳類に見られ、社会的結合、生殖行動、出産に関与しています。

比較:

アルギニンバソトシンの進化上の意義と多様な生理学的役割は、それを科学研究や潜在的な治療用途のための貴重な化合物にします。

生化学分析

Biochemical Properties

1-Benzyl-4-hydroxypiperidine has been used as a reactant in the synthesis of several biochemical compounds. It has been involved in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists . These interactions suggest that 1-Benzyl-4-hydroxypiperidine may interact with enzymes and proteins involved in these pathways.

Molecular Mechanism

Its role in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists suggests that it may interact with these receptors, potentially influencing their activation or inhibition .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1-Benzyl-4-hydroxypiperidine in laboratory settings. It is known to be a solid substance with a boiling point of 127-128 °C/2 mmHg and a melting point of 61-63 °C .

Metabolic Pathways

Its role in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists suggests that it may be involved in pathways related to these receptors .

準備方法

合成経路と反応条件: アルギニンバソトシンの合成には、ペプチドの製造に一般的に使用される固相ペプチド合成(SPPS)が関与します。このプロセスは、C末端アミノ酸を固体樹脂に結合させることから始まり、保護されたアミノ酸が順次付加されます。各アミノ酸は、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用してカップリングされます。 ペプチド鎖の組み立て後、保護基が除去され、ペプチドが樹脂から切断されます .

工業生産方法: アルギニンバソトシンの工業生産は、通常、ラボでの合成と同じ原理に従いますが、より大規模で行われます。自動ペプチド合成機が使用されてプロセスが合理化され、高収率と高純度が保証されます。 最終製品は、高速液体クロマトグラフィー(HPLC)を用いて厳密な精製を受け、質量分析と核磁気共鳴(NMR)分光法によって特性評価されます .

化学反応の分析

反応の種類: アルギニンバソトシンは、次のような様々な化学反応を起こす可能性があります。

酸化: システイン残基間のジスルフィド結合は酸化され、ペプチドの安定性と活性に影響を与える可能性があります。

還元: ジスルフィド結合は、遊離チオール基に還元され、ペプチドのコンフォメーションが変化します。

一般的な試薬と条件:

酸化: 過酸化水素またはヨウ素を穏やかな条件で。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換: 部位特異的変異誘発またはN-メチルモルホリン(NMM)やジイソプロピルカルボジイミド(DIC)などの試薬を用いた化学修飾.

主要な生成物:

酸化: ジスルフィド結合がそのままの酸化アルギニンバソトシン。

還元: 遊離チオール基を含む還元アルギニンバソトシン。

置換: アミノ酸配列が変化したアナログペプチド.

4. 科学研究への応用

アルギニンバソトシンは、科学研究において様々な用途があります。

化学: ペプチド合成、折り畳み、安定性を研究するためのモデルペプチドとして使用されます。

生物学: 非哺乳類脊椎動物における社会的行動、生殖生理学、浸透圧調節の調節における役割について調査されています.

医学: 水バランスと社会的行動に関連する障害の治療における潜在的な治療用途について探求されています。

類似化合物との比較

Arginine Vasopressin: Found in mammals, regulates water balance and blood pressure.

Oxytocin: Found in mammals, involved in social bonding, reproductive behaviors, and childbirth.

Isotocin: Found in fish, similar to oxytocin, regulates social and reproductive behaviors

Comparison:

Uniqueness: Arginine vasotocin is unique in its dual role in regulating both social behaviors and osmoregulation in non-mammalian vertebrates. .

Arginine vasotocin’s evolutionary significance and diverse physiological roles make it a valuable compound for scientific research and potential therapeutic applications.

特性

IUPAC Name |

1-benzylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZXJZYCOETDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197083 | |

| Record name | 1-Benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-72-4 | |

| Record name | 1-Benzyl-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4727-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)